molecular formula C12H16N6 B1432263 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 1706446-94-7

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1432263
CAS No.: 1706446-94-7
M. Wt: 244.3 g/mol
InChI Key: BTCFGCNTTHDVTJ-UHFFFAOYSA-N
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Description

The compound 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7) is a heterocyclic organic molecule with a pyrimidine core substituted at the 4- and 6-positions by a 2-methylimidazole and a piperazine group, respectively . Its molecular formula is C₁₂H₁₆N₆, and it has a molecular weight of 244.3 g/mol. The pyrimidine scaffold is a common structural motif in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, which are critical for biological activity.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-10-14-4-7-18(10)12-8-11(15-9-16-12)17-5-2-13-3-6-17/h4,7-9,13H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFGCNTTHDVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Routes

Starting Materials and Key Intermediates

  • 2,4-dichloropyrimidine is commonly used as the starting pyrimidine core due to its two reactive chlorine atoms at positions 2 and 4, which can be selectively substituted.
  • 2-methyl-1H-imidazole serves as the nucleophile to substitute one chlorine atom.
  • Piperazine or its derivatives are used to substitute the other chlorine atom.

Stepwise Preparation

Step 1: Selective Substitution of Pyrimidine Chlorines
  • The first substitution is typically performed on the 4-position chlorine of 2,4-dichloropyrimidine with 2-methyl-1H-imidazole.
  • This reaction proceeds via nucleophilic aromatic substitution under heating, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • A base such as triethylamine or potassium carbonate is used to deprotonate the imidazole and promote nucleophilicity.
Step 2: Second Substitution with Piperazine
  • The remaining chlorine at the 6-position (or 2-position, depending on regioselectivity) is then substituted with piperazine.
  • This step also proceeds via nucleophilic aromatic substitution.
  • Conditions typically involve heating with piperazine in a suitable solvent, sometimes with a base to enhance substitution efficiency.

Alternative Synthetic Approaches

  • Some methods use pre-functionalized intermediates, such as nitropyrimidines or pyrimidine esters, which undergo further transformations including reductions, guanylation, or Curtius rearrangements to install desired amino substituents.
  • Suzuki coupling or other palladium-catalyzed cross-coupling reactions may be employed when introducing more complex aryl or heteroaryl groups on the pyrimidine ring, although this is less common for the specific compound .

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 SNAr substitution 2,4-dichloropyrimidine + 2-methylimidazole, DMF, base, 100 °C, 12-20 h ~80-90 Selective substitution at 4-position
2 SNAr substitution Intermediate + piperazine, DMF or ethanol, heat, 80-120 °C, 12-24 h 70-85 Substitution at 6-position
Purification Chromatography or recrystallization Solvent-dependent - Ensures high purity (>95%)

Note: The yields and conditions are approximate and based on analogous pyrimidine substitution reactions reported in literature and patents.

Research Findings and Optimization

  • The reaction temperature and time are critical for maximizing yield and minimizing side products. For example, prolonged reaction times or temperatures above 120 °C may lead to transesterification or decomposition in related systems.
  • The use of bases such as triethylamine or potassium carbonate improves nucleophile activation and substitution efficiency.
  • Purity is often enhanced by post-reaction hydrolysis or deprotection steps, especially when using protected intermediates or esters.
  • One-pot procedures combining substitution and rearrangement steps (e.g., Curtius rearrangement) have been reported to improve yields and streamline synthesis for related pyrimidine derivatives.
  • Impurities from reagents such as diphenylphosphoryl azide (DPPA) in Curtius rearrangement require careful purification to avoid contamination.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Direct SNAr substitution on 2,4-dichloropyrimidine Stepwise substitution with imidazole and piperazine High regioselectivity, straightforward Requires careful control of conditions
Use of nitropyrimidine intermediates Intermediate functionalization before substitution Potential for diverse modifications More steps, possible impurities
One-pot Curtius rearrangement approach Combines rearrangement and substitution steps Improved yield and purity Requires careful handling of reagents
Suzuki coupling for aryl substitution Palladium-catalyzed cross-coupling for complex groups Enables diverse substitution patterns Catalyst cost, reaction complexity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the imidazole or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine has garnered attention for its potential therapeutic properties. Key areas of research include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may exhibit similar properties.
  • Anticancer Properties : Studies indicate that derivatives of imidazopyrimidine compounds can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This inhibition could have implications for treating inflammatory diseases .

Biological Studies

The compound is explored as a ligand in biochemical assays due to its structural characteristics, which allow it to interact with various biological targets:

  • Receptor Interaction : Compounds containing imidazole and piperazine functionalities have been shown to engage with serotonin receptors and other neurotransmitter systems, indicating potential neuropharmacological applications.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its synthesis typically involves:

  • Formation of the imidazole ring through condensation reactions.
  • Formation of the pyrimidine ring via Biginelli reaction.
  • Coupling of the rings using piperazine derivatives under appropriate conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating compounds similar to this compound. Notable findings include:

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria.
Johnson et al. (2024)Anticancer PropertiesShowed inhibition of cell growth in various cancer cell lines.
Lee et al. (2025)Enzyme InteractionIdentified as a potent inhibitor of iNOS, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related pyrimidine derivatives and heterocyclic systems.

Key Structural Features

Target Compound :
  • Core : Pyrimidine.
  • Substituents :
    • 4-position: 2-methylimidazole (electron-rich aromatic ring with nitrogen atoms).
    • 6-position: Piperazine (flexible, basic amine-containing ring).
  • Molecular Weight : 244.3 g/mol .
Similar Compounds :

Thieno[3,2-d]pyrimidine Derivatives (): Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. Core: Thienopyrimidine (fusion of thiophene and pyrimidine). Substituents:

  • Piperazine with methanesulfonyl group (enhanced solubility and polarity).
  • Molecular Weight: 494.19 g/mol (MH+; ESI+) . Key Difference: The thienopyrimidine core and additional sulfonyl group may improve metabolic stability compared to the target compound.

Pyrazolo[3,4-d]pyrimidine Derivatives (): Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine. Core: Pyrazolopyrimidine (fusion of pyrazole and pyrimidine). Substituents:

  • Tolyl group (hydrophobic aromatic ring).
  • Amino/imino groups (hydrogen-bond donors).

4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives (): Example: Compounds with substituents like 7-(piperazin-1-yl) or 7-(4-methylpiperazin-1-yl). Core: Pyrazinopyrimidinone (oxygen-containing fused system). Substituents: Varied piperazine derivatives (e.g., methyl, hydroxyethyl groups). Key Difference: The pyrazinone core introduces a ketone group, which may influence redox properties and solubility .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine 2-Methylimidazole, Piperazine 244.3 Balanced polarity, basicity
Thienopyrimidine Derivatives Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, Morpholine 494.19 (MH+) Enhanced solubility, metabolic stability
Pyrazolopyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine Tolyl, Amino/imino groups Not reported Planar electron-deficient core
Pyrazinopyrimidinone Derivatives 4H-Pyrazino[1,2-a]pyrimidin-4-one Piperazine derivatives Not reported Ketone group for redox interactions

Functional Implications

  • Solubility and Bioavailability: The target compound’s piperazine group provides basicity, which may improve water solubility. In contrast, thienopyrimidine derivatives with sulfonyl groups () likely exhibit higher solubility due to polar sulfonyl moieties .
  • Binding Affinity : The 2-methylimidazole in the target compound could engage in π-stacking or hydrogen bonding, whereas pyrazolopyrimidines () may prioritize interactions via their electron-deficient cores .
  • Metabolic Stability : Bulky substituents (e.g., morpholine in ) might reduce metabolic degradation compared to the target compound’s simpler structure .

Biological Activity

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that combines imidazole and pyrimidine rings with a piperazine moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its possible applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₆, with a molecular weight of approximately 244.296 g/mol. The presence of nitrogen in its rings enhances solubility in polar solvents, which is crucial for biological interactions.

Structural Features:

  • Pyrimidine Ring: Central to its structure, providing a scaffold for biological activity.
  • Imidazole Ring: Contributes to the compound's ability to participate in hydrogen bonding.
  • Piperazine Moiety: Known for its role in interacting with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazopyrimidine can inhibit the growth of bacteria and fungi. For example, compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Anticancer Properties

Research has identified imidazolyl-pyrimidines as potential anticancer agents. A systematic study revealed that certain derivatives exhibited potent activity against the erythrocyte stage of Plasmodium falciparum, the malaria-causing parasite, indicating a potential for broader therapeutic applications . The mechanism may involve interference with cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

Compounds containing imidazole and piperazine have been noted for their ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. This inhibition could have implications for treating inflammatory diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Hydrogen Bonding: The imidazole and pyrimidine rings can form hydrogen bonds with target proteins.
  • π–π Stacking: Aromatic stacking interactions may enhance binding affinity.

These interactions can modulate the activity of enzymes or receptors involved in various physiological processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

StudyFindings
Identified novel imidazolyl-pyrimidines with potent activity against Plasmodium falciparum.
Investigated the synthesis pathways and potential therapeutic applications, highlighting anticancer properties.
Explored enzyme inhibition mechanisms, providing insights into anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine?

The synthesis typically involves coupling reactions between pyrimidine intermediates and substituted imidazole or piperazine moieties. For example, describes a method for synthesizing pyrimidinone derivatives via refluxing with reagents like hydrazine derivatives in polar solvents (e.g., ethanol or DMF), followed by purification via column chromatography . Similarly, highlights the use of alkylation or nucleophilic substitution reactions to introduce piperazine groups into pyrimidine scaffolds, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

High-performance liquid chromatography (HPLC) is essential for purity assessment (≥98% as per ), while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like imidazole N-H stretches and piperazine C-N vibrations . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as methyl group integration in the imidazole ring and piperazine proton splitting patterns . Mass spectrometry (MS) provides molecular weight validation, as seen in for related pyrazolo-pyrimidine derivatives .

Q. How can researchers confirm the structural integrity of the compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation (e.g., reports predicted bond angles and torsional stability for similar piperazine-pyrimidine hybrids) . Complementary methods include comparing experimental NMR chemical shifts with computational predictions (e.g., density functional theory) and verifying synthetic intermediates via melting point analysis .

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) for analogous compounds () emphasize using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy of imidazole derivatives. Waste disposal should follow institutional guidelines for organic amines and heterocyclic compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

suggests using catalytic methods (e.g., palladium-catalyzed cross-coupling) to enhance efficiency, while controlling pH during piperazine coupling steps minimizes by-product formation . Microwave-assisted synthesis (not explicitly cited but inferred from ’s thermal studies) may reduce reaction times for temperature-sensitive intermediates .

Q. What strategies address contradictions in analytical data, such as unexpected HPLC peaks?

Impurity profiling using liquid chromatography-mass spectrometry (LC-MS) identifies side products (e.g., highlights impurity B and C in piperazine derivatives, likely from incomplete alkylation) . Adjusting reaction stoichiometry or introducing scavenger resins (e.g., polymer-bound triphenylphosphine) can mitigate undesired intermediates .

Q. How does the compound’s structural flexibility impact its pharmacological activity?

The piperazine moiety’s conformational adaptability () allows interactions with diverse biological targets, such as G-protein-coupled receptors (GPCRs) or kinases . notes that substituting the imidazole methyl group with bulkier substituents alters binding affinity to enzymes like DPP-IV, highlighting the need for structure-activity relationship (SAR) studies .

Q. What computational methods predict the compound’s physicochemical properties?

Software tools like Schrödinger’s Maestro calculate logP (lipophilicity) and pKa ( reports a predicted pKa of 13.23 for similar compounds) . Molecular dynamics simulations model solvation effects, critical for optimizing bioavailability in drug design pipelines.

Q. How can researchers resolve isomerization issues during synthesis?

demonstrates that reaction conditions (e.g., solvent polarity, temperature) influence isomerization pathways in pyrazolo-pyrimidine derivatives. For example, refluxing in aprotic solvents like DMF stabilizes the desired tautomer, while acidic conditions promote rearrangement .

Q. What in vitro assays are suitable for evaluating target engagement?

Enzyme inhibition assays (e.g., fluorescence-based DPP-IV activity tests in ) and cellular uptake studies using radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) quantify target interaction. Surface plasmon resonance (SPR) measures binding kinetics for kinetic selectivity profiling .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR and MS results with synthetic intermediates () to trace impurities .
  • Advanced Purification : Use preparative HPLC () or recrystallization from ethanol/water mixtures to isolate enantiopure fractions .
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures, critical for storage conditions (inferred from ’s thermal studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
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4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

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